6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole
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Overview
Description
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole is a heterocyclic compound with a complex structure that includes both indole and pyrimidine ringsThe molecular formula of this compound is C16H19N5O2, and it has a molecular weight of 313.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole typically involves the annulation of a pyrimidine ring to an indole derivative. One common method includes the use of 2-aminoindoles as substrates, which are then combined with terminal alkynes and benzoyl chlorides through a Sonogashira reaction followed by [3+3] cyclocondensation . Another approach involves the ytterbium-catalyzed cascade cyclization of indoles, terminal alkynes, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antifungal and hypoglycemic activities.
Medicine: Explored for its potential therapeutic effects in treating conditions such as atherosclerosis.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit fungal enzymes, thereby exhibiting antifungal activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6,7-dimethoxy-1H-pyrimido[4,5-b]indole-2,4(3H,9H)-dione
- 6,7-dimethoxy-4-piperazin-1-yl-9H-pyrimido[4,5-b]indole
Uniqueness
6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole is unique due to its specific combination of indole and pyrimidine rings, along with the presence of a piperazine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H19N5O2 |
---|---|
Molecular Weight |
313.35 g/mol |
IUPAC Name |
6,7-dimethoxy-4-piperazin-1-yl-9H-pyrimido[4,5-b]indole |
InChI |
InChI=1S/C16H19N5O2/c1-22-12-7-10-11(8-13(12)23-2)20-15-14(10)16(19-9-18-15)21-5-3-17-4-6-21/h7-9,17H,3-6H2,1-2H3,(H,18,19,20) |
InChI Key |
QEYULVQHTAIOTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(N2)N=CN=C3N4CCNCC4)OC |
Origin of Product |
United States |
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